![molecular formula C17H14ClN3O3 B279428 N-(5-Chloro-2-methoxy-phenyl)-2-(4-oxo-4H-quinazolin-3-yl)-acetamide](/img/structure/B279428.png)
N-(5-Chloro-2-methoxy-phenyl)-2-(4-oxo-4H-quinazolin-3-yl)-acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-Chloro-2-methoxy-phenyl)-2-(4-oxo-4H-quinazolin-3-yl)-acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as CMQA and is known for its ability to inhibit certain enzymes and proteins that play a role in various biological processes.
Wirkmechanismus
The mechanism of action of CMQA involves its ability to bind to specific enzymes and proteins, thereby inhibiting their activity. CMQA has been shown to inhibit the activity of enzymes such as tyrosine kinases, which play a role in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
CMQA has been shown to have a number of biochemical and physiological effects. Studies have shown that CMQA can inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using CMQA in lab experiments is its ability to selectively inhibit specific enzymes and proteins, making it a valuable tool for studying biological processes. However, one limitation of using CMQA in lab experiments is its potential toxicity, which can limit its use in certain applications.
Zukünftige Richtungen
There are several potential future directions for research involving CMQA. One area of research is the development of more potent and selective inhibitors of specific enzymes and proteins. Another area of research is the development of new applications for CMQA, such as in the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand the potential toxicity of CMQA and its effects on human health.
Synthesemethoden
The synthesis of CMQA involves a multi-step process that begins with the reaction of 5-chloro-2-methoxyaniline with 2-chloroacetyl chloride to form N-(5-chloro-2-methoxyphenyl)-2-chloroacetamide. This intermediate is then reacted with 2-aminobenzophenone to form the final product, N-(5-chloro-2-methoxy-phenyl)-2-(4-oxo-4H-quinazolin-3-yl)-acetamide.
Wissenschaftliche Forschungsanwendungen
CMQA has been used extensively in scientific research due to its ability to inhibit various enzymes and proteins that play a role in biological processes. One of the most promising applications of CMQA is in the field of cancer research. Studies have shown that CMQA can inhibit the growth of cancer cells by targeting specific enzymes and proteins that are involved in the proliferation of cancer cells.
Eigenschaften
Molekularformel |
C17H14ClN3O3 |
---|---|
Molekulargewicht |
343.8 g/mol |
IUPAC-Name |
N-(5-chloro-2-methoxyphenyl)-2-(4-oxoquinazolin-3-yl)acetamide |
InChI |
InChI=1S/C17H14ClN3O3/c1-24-15-7-6-11(18)8-14(15)20-16(22)9-21-10-19-13-5-3-2-4-12(13)17(21)23/h2-8,10H,9H2,1H3,(H,20,22) |
InChI-Schlüssel |
HSJZUAQHUTZXBA-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CN2C=NC3=CC=CC=C3C2=O |
Kanonische SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CN2C=NC3=CC=CC=C3C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.